molecular formula C8H4ClNO2S B3043756 5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride CAS No. 914637-78-8

5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride

Cat. No. B3043756
CAS RN: 914637-78-8
M. Wt: 213.64 g/mol
InChI Key: KAAQPCPNYMZOAY-UHFFFAOYSA-N
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Description

5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride is an organic compound . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .


Synthesis Analysis

The synthesis of 1,3-oxazoles, which includes 5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride, can be achieved through various methods. One such method involves the regiocontrolled palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics .


Molecular Structure Analysis

The molecular structure of 5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride consists of a five-membered heterocyclic ring containing one nitrogen and one oxygen atom .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The oxazole ring, with one nitrogen atom and one oxygen atom, serves as a prime scaffold for drug discovery. Oxazole-based molecules exhibit structural and chemical diversity, enabling interactions with various receptors and enzymes. These compounds play a vital role in treating diverse diseases, including antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antidiabetic activities . Researchers have synthesized a wide variety of oxazole-containing compounds, which continue to be explored for their therapeutic potential.

Antifungal Activity

“5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride” derivatives have demonstrated antifungal properties. For instance, a series of 5-aryl-1,3,4-oxadiazoles exhibited in vitro antifungal activity against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . These compounds could serve as promising candidates for developing new antifungal agents.

Anticancer Potential

Oxazole-based molecules have also been investigated for their anticancer effects. Researchers have synthesized various oxazole derivatives and evaluated their cytotoxicity against cancer cells. The MTT assay, which measures mitochondrial enzyme activity, has been used to quantify cell viability . “5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride” derivatives may contribute to the development of novel anticancer drugs.

Electronic Properties and Material Science

Expanded 5-(hetero)aryl-thien-2-yl oxazoles have interesting electronic properties. These compounds can be explored for applications in organic electronics, optoelectronic devices, and materials science. Their unique structure and conjugation patterns make them attractive candidates for semiconducting materials .

properties

IUPAC Name

5-thiophen-2-yl-1,3-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8(11)6-7(12-4-10-6)5-2-1-3-13-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAQPCPNYMZOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=CO2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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